2-(2-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid -

2-(2-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid

Catalog Number: EVT-4381050
CAS Number:
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone []

  • Compound Description: This compound features a 2-methyl-1H-indol-3-yl group linked to a 4-methylphenyl group via a propenone linker. The crystal structure of this compound has been determined by single-crystal X-ray diffraction analysis [].

2. N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides []

  • Compound Description: This series of compounds, designed based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, features a 1-methyl-1H-indol-3-yl moiety connected to a pyrazolyl or triazolyl group through an acetamide linker. The acetamide nitrogen is further substituted with a 3,4,5-trimethoxyphenyl group. Several compounds within this series demonstrated potent antiproliferative activities against various cancer cell lines, with compound 7d exhibiting the most potent activities [].

3. (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-Indol-3-Yl) Butanamide []

  • Compound Description: This series of compounds features a 1H-indol-3-yl group linked to a butanamide chain. The butanamide nitrogen is further substituted with a complex group containing a hydrazine moiety, furan/thiophene ring, and a 4-hydroxyphenyl group. These compounds were synthesized and screened for their anti-inflammatory activity, with bromine and methyl substituted derivatives showing higher activity than other derivatives [].

4. 3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide []

  • Compound Description: This compound, identified as a potential genotoxic impurity in Osimertinib Mesylate, contains a 1-methyl-1H-indol-3-yl group attached to a pyrimidine ring. The pyrimidine ring is further linked to a phenyl group substituted with chlorine, methoxy, propanamide, and dimethylaminoethy(methyl)amino groups [].

5. 5-Benzoyl-2-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile []

  • Compound Description: This compound comprises a 1H-indol-3-yl group and a 4-methylphenyl group connected to a dihydrofuran ring. The dihydrofuran ring is further substituted with a benzoyl group and a carbonitrile group. The crystal structure of this compound has been determined, revealing a twisted conformation about the sp3—sp3 bond of the furan ring [].

6. 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (Zeneca ZD3523) []

  • Compound Description: Zeneca ZD3523 is a potent, orally active leukotriene receptor antagonist developed through the exploration of 3-(arylmethyl)-1H-indole-5-carboxamides containing fluorinated amide substituents []. The structure comprises a central 1-methylindole core with a 3-methoxybenzamide substituent at the 5-position and a (2R)-2-methyl-4,4,4-trifluorobutylcarbamoyl group at the 1-position. The benzamide nitrogen is further substituted with a 2-methylphenylsulfonyl group.

7. 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide []

  • Compound Description: This compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor and nonulcerogenic anti-inflammatory agent, is a phenethyl amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. It features a 5-methoxy-2-methyl-1H-indol-3-yl group linked to an acetamide chain, with the acetamide nitrogen substituted with a phenethyl group and the indole nitrogen substituted with a 4-chlorobenzoyl group [].

8. 6-(2-methyl-5-sulfo-1H-indol-3-yl) Hexanoic Acid []

  • Compound Description: This compound features a 2-methyl-5-sulfo-1H-indol-3-yl group linked to a hexanoic acid chain. It was synthesized along with its analog, 6-(2,3-dimethyl-5-sulfo-1H-indol-3-yl)hexanoic acid inner salt, through a Fischer indole methodology [].

9. 2-[2-(2-fluorobenzylidene) hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine []

  • Compound Description: This compound features a 1-methyl-1H-indol-3-yl group linked to a thieno[3,2-d]pyrimidine ring. The pyrimidine ring is further substituted with a 2-(2-fluorobenzylidene)hydrazinyl group. The compound exhibited effective inhibition on the proliferation of HT-29, A549 and MKN45 cell lines [].

10. 2-Amino-6-(1H-Indol-3-yl)-4-Phenylnicotinonitriles []

  • Compound Description: This series of compounds features a 1H-indol-3-yl group linked to a phenyl group via a pyridine ring. The pyridine ring is further substituted with an amino group and a nitrile group. These compounds were synthesized using a novel acidic nanomagnetic catalyst via a cooperative vinylogous anomeric-based oxidation mechanism [].

11. (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one []

  • Compound Description: This chalcone derivative contains a 1-methyl-1H-indol-3-yl group linked to a phenyl group via a propenone linker. This compound was synthesized through an N-alkylation reaction of (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one with dimethyl sulfate and was investigated for its potential antimalarial activity through molecular docking studies [].

12. N′-[(E)-4-Methoxybenzylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide []

  • Compound Description: This compound features a 5-methoxy-2-methyl-1H-indol-3-yl group linked to an acetohydrazide chain. The acetohydrazide nitrogen is further substituted with an (E)-4-methoxybenzylidene group. This compound's crystal structure, determined by X-ray diffraction, revealed a 'J'-shaped conformation potentially influenced by intramolecular C—H⋯N hydrogen bonding [].

13. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide []* Compound Description: This compound, a potent, selective, and orally active 5-HT(1F) receptor agonist, exhibits potential for migraine therapy. Its structure consists of a 2-methyl-1H-indol-5-yl group substituted at the 3-position with a 2-dimethylaminoethyl group and at the 5-position with a 4-fluorobenzamide group [].* Relevance: This compound shares the core 2-methyl-1H-indol-yl moiety with 2-(2-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid. This structural similarity highlights the significance of this particular indole scaffold in medicinal chemistry.

14. N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides []

  • Compound Description: This series of compounds features a 1H-indol-3-yl group linked to a 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ring. The carboxamide nitrogen is further substituted with a 3-chloro-2-oxo-4-phenylazetidin-1-yl group. These compounds were synthesized from readily available starting materials and were evaluated for their in vitro antibacterial and antifungal activities [].

15. 2,5-dione-3- (1-methyl-1H-indol-3-yl) -4- [1- (pyridin-2-ylmethyl) piperidin-4-yl]-1H-indol-3-yl] - 1H- pyrrole monohydrochloride salt []* Compound Description: This compound, existing as a monohydrochloride salt, contains two 1-methyl-1H-indol-3-yl groups linked to a pyrrole ring. The pyrrole ring is further substituted with a 1-(pyridin-2-ylmethyl)piperidin-4-yl group. This compound and its pharmaceutical formulations are recognized for their potential in inhibiting tumor growth and treating cancer [].* Relevance: This compound shares the 1-methyl-1H-indol-3-yl group with 2-(2-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid. The presence of a second indole ring in this compound, compared to the single indole unit in the target compound, suggests a possible avenue for structural modification.

16. Substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acids and esters []

  • Compound Description: This class of compounds comprises 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives with various substitutions at the indole nitrogen and the acetic acid carboxyl group. These compounds were developed as potential antiviral agents, exhibiting activity against the influenza virus and hepatitis C virus (HCV) [].

17. N- hydroxy-3 - polymorphism [4 [[[2- (2-methyl -1H- indol-3-yl) ethyl] amino] methyl] phenyl] -2E-2- propenamide [, ]

  • Compound Description: This compound features a 2-methyl-1H-indol-3-yl group connected to a phenyl ring through an ethylamine linker. The phenyl ring is further substituted with a 2E-2-propenamide group and a hydroxylamine group. Polymorphic forms of this compound, both in free base and salt forms, have been prepared through various processes [, ].

18. 2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione []

  • Compound Description: This compound comprises a 2-methyl-1H-indol-3-yl group linked to a 2-hydroxy-2H-indene-1,3-dione ring. The crystal structure of this compound, solved using X-ray diffraction data, revealed the presence of intermolecular hydrogen bonds [].

19. Schiff bases Derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid []

  • Compound Description: This series of Schiff bases is derived from Tryptophan (2-(2-amino)-3-(1H-indol-3-yl)propanoic acid) by reacting it with various aldehydes, including Salicylaldehyde, Terephthalaldehyde, 2-Chlorobenzaldehyde, and 4-Chlorobenzaldehyde. These compounds, characterized by FTIR, UV-Visible, and 1H-NMR spectroscopy, displayed significant antimicrobial activity against bacteria and fungi [].

20. Ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazen­yl]thia­zol-4-yl}­acetate []

  • Compound Description: This compound features a 1-methyl-2-phenyl-1H-indol-3-yl group connected to a thiazole ring through a diazenyl linker. The thiazole ring is further substituted with an ethyl acetate group. The crystal structure of this compound has been determined, revealing the planarity of the indole, thiazole, and phenyl rings [].

21. 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib) []

  • Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), showing efficacy in various in vitro and in vivo models for prostaglandin and leukotriene-dependent inflammation []. Its structure features a central 1-(diphenylmethyl)-1H-indol-3-yl group with a 5-chloro substituent and a propyl chain at the 3-position. The propyl chain is connected to a 4-carboxyphenyl ring. Furthermore, a 2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl group is attached to the 2-position of the indole ring.

22. 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid []

  • Compound Description: This compound features a 5-cyano-1H-indol-3-yl group linked to a piperazine ring via a butyl chain. The piperazine ring is further connected to a benzofuran-2-carboxylic acid moiety. An improved synthetic method for this compound, involving a series of reactions starting from 5-cyanoindole, has been reported [].

23. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid []

  • Compound Description: This compound features a 1H-indol-3-yl group linked to a 4-oxo-2-thioxothiazolidin-3-yl ring through a methylene bridge. The thiazolidine ring is further substituted with a propionic acid group. The compound has shown potential as a polypharmacological agent, exhibiting anti-inflammatory and anti-allergic activities, along with slight antimicrobial and antitumor activity [].

24. 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles []

  • Compound Description: This series of compounds features a 1H-indol-3-yl group linked to an imidazo[2,1-b][1,3,4]thiadiazole ring through a methylene bridge. The imidazothiadiazole ring is further substituted with a 4-chlorobenzyl group at the 2-position and an aryl group at the 6-position. The crystal structures of three derivatives with phenyl, 4-fluorophenyl, and 4-bromophenyl substituents have been determined, revealing different intermolecular interactions and packing motifs [].

25. 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide [, ]

  • Compound Description: This curcumin/melatonin hybrid compound features a 5-methoxy-1H-indol-3-yl group connected to a 5-(4-hydroxyphenyl)-3-oxo-pentanamide moiety through an ethyl linker. This compound has demonstrated neuroprotective properties in both in vitro and in vivo models of Alzheimer's disease (AD) [, ].

26. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) []

  • Compound Description: CA224, a nonplanar analog of fascaplysin, inhibits both Cdk4 and tubulin polymerization. It exhibits potent anti-cancer activity in vitro and in vivo. This compound features a 1H-indol-3-yl group linked to a biphenyl-4-carboxamide moiety through an ethyl linker. The carboxamide nitrogen is further substituted with a methyl group [].

27. 1,3,3-tri(1H-indol-3-yl)propan-1-one []* Compound Description: This compound, synthesized using an eco-friendly method catalyzed by citrus lemon juice, features three 1H-indol-3-yl groups attached to a central propanone moiety. It serves as a key intermediate in synthesizing oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives [].* Relevance: This compound and 2-(2-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid share the 1H-indol-3-yl group, highlighting the importance of this moiety in various synthetic applications.

28. N1,n2-disubstituted n4-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine dichloroacetate []

  • Compound Description: This compound, specifically N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate, acts as an EGFR modulator for treating cancer. It features a 1-methyl-1H-indol-3-yl group linked to a pyrimidine ring, which is further connected to a benzene ring with various substitutions, including a dichloroacetate group [].

29. Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

  • Compound Description: This compound features a 1-methyl-1H-indol-3-yl group linked to a hexahydroquinoline ring, which is further substituted with an ethyl carboxylate group and three methyl groups. Its crystal structure, determined by X-ray diffraction, revealed the presence of N—H⋯O hydrogen bonds and weak C—H⋯O hydrogen bonds [].

30. (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) []

  • Compound Description: NVP-LAQ824 is a potent inhibitor of human histone deacetylase (HDAC), demonstrating antitumor activity in vivo. This compound features a 1H-indol-3-yl group linked to a phenyl ring through an ethylamine linker. The phenyl ring is further substituted with a (2E)-N-hydroxy-2-propenamide group, and the ethylamine nitrogen is substituted with a 2-hydroxyethyl group [].

31. N‐[(tert‐Butoxy)carbonyl]‐3‐[2‐(1H‐indol‐3‐yl)benzoxazol‐5‐yl]‐L‐alanine Methyl Ester []

  • Compound Description: This highly fluorescent amino acid derivative incorporates a 1H-indol-3-yl group linked to a benzoxazole ring. The benzoxazole ring is further connected to an L-alanine methyl ester moiety, which is protected with a tert-butoxycarbonyl (Boc) group. The compound exhibits a high fluorescence quantum yield, making it a valuable tool for various applications [].

32. 4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols []

  • Compound Description: This series of compounds features a 5-substituted-1H-indol-3-yl group linked to a pyrazole ring through a methylene bridge. The pyrazole ring is further substituted with a phenyl group, a methyl group, and a hydroxyl group. These compounds are synthesized through a facile two-step process involving Knoevenagel condensation followed by selective reduction [].

33. 1,1,3,4-Tetramethyl-3-(1-methyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole and 1,1,3-Trimethyl-4-phenylsulfonyl-3-(1-phenylsulfonyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole []

  • Compound Description: These dimeric 3-vinylindoles feature a central cyclopenta[b]indole core with two 1-methyl-1H-indol-3-yl groups attached. The first compound has four methyl substituents on the cyclopenta[b]indole ring, while the second compound has three methyl groups and two phenylsulfonyl groups. These compounds have been investigated for their potential antitumor activity [].

34. (-)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron) []

  • Compound Description: Ramosetron is a potent and selective 5-HT3 receptor antagonist. Its structure features a 1-methyl-1H-indol-3-yl group linked to a tetrahydrobenzimidazole ring through a carbonyl group. The compound is used as a hydrochloride salt [].

35. 4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A) []

  • Compound Description: SSR126768A is a potent, selective, and orally active oxytocin receptor antagonist that holds potential as a tocolytic agent for preterm labor management. Its structure features a central 2-oxo-2,3-dihydro-1H-indol-3-yl moiety substituted with a 4-chlorobenzamide group at the 3-position and a (3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl substituent at the 1-position. The benzamide nitrogen is further substituted with an ethyl(3-pyridylmethyl)amino group [].

36. {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) []

Properties

Product Name

2-(2-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H19NO3/c1-12-7-9-14(10-8-12)18(22)11-16(20(23)24)19-13(2)21-17-6-4-3-5-15(17)19/h3-10,16,21H,11H2,1-2H3,(H,23,24)

InChI Key

DTRLWEPPVCXYIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=C(NC3=CC=CC=C32)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.